7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one
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Overview
Description
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminobenzamide with substituted benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) or di-tertiary-butyl peroxide (DTBP) to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methoxy and methyl groups.
4-Hydroxy-2-quinolones: Share the quinazoline core but differ in functional groups and biological activities.
Uniqueness
7-Methoxy-8-methyl-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
922520-29-4 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
7-methoxy-8-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-13(20-2)9-8-12-14(10)17-15(18-16(12)19)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
QRCGGGQGCLVNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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